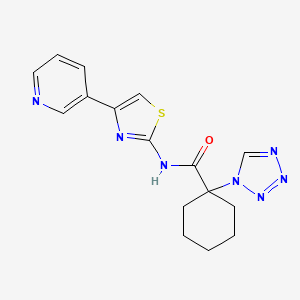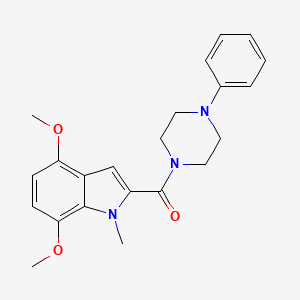
N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features multiple functional groups, including a pyridine ring, a thiazole ring, a tetrazole ring, and a cyclohexane carboxamide. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Attachment of the pyridine ring: This step may involve a cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridine ring to the thiazole.
Formation of the tetrazole ring: The tetrazole ring can be synthesized via the cycloaddition of an azide with a nitrile.
Formation of the cyclohexanecarboxamide: This step might involve the reaction of cyclohexanecarboxylic acid with an amine to form the carboxamide.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
化学反应分析
Types of Reactions
N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized at different positions, depending on the reagents and conditions used.
Reduction: Reduction reactions may target the nitrogens in the tetrazole or the carbonyl group in the carboxamide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors.
Modulation of signaling pathways: It may affect cellular signaling pathways, leading to changes in cell behavior.
相似化合物的比较
Similar Compounds
N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: can be compared with other compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical properties and biological activities not found in simpler compounds.
属性
分子式 |
C16H17N7OS |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H17N7OS/c24-14(16(6-2-1-3-7-16)23-11-18-21-22-23)20-15-19-13(10-25-15)12-5-4-8-17-9-12/h4-5,8-11H,1-3,6-7H2,(H,19,20,24) |
InChI 键 |
XWKPVTCNXPSBSR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(C(=O)NC2=NC(=CS2)C3=CN=CC=C3)N4C=NN=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,5S)-3-{[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}-9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11002624.png)
![4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methoxyphenyl)-4-oxobutanamide](/img/structure/B11002631.png)
![N-[4-(benzyloxy)phenyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11002650.png)
![4-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butan-1-one](/img/structure/B11002660.png)
![methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11002664.png)
![2'-(butan-2-yl)-1'-oxo-N-(pyridin-3-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11002672.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(9H-purin-6-yl)piperidine-4-carboxamide](/img/structure/B11002678.png)
![Ethyl 2-[2-({5-[(3AS,4S,6AR)-2-oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL]pentanoyl}amino)-1,3-thiazol-4-YL]acetate](/img/structure/B11002685.png)
![N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B11002688.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11002698.png)
![N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B11002702.png)
![2-(4-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11002712.png)

![2-(pyridin-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11002722.png)
